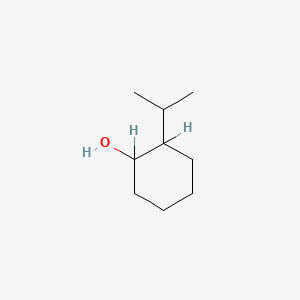

2-Isopropylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVGVVQGNQZQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914701 | |

| Record name | 2-(Propan-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-07-1 | |

| Record name | 2-(1-Methylethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Propan-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Isopropylcyclohexanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Isopropylcyclohexanol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines detailed experimental protocols, and visualizes complex chemical processes to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

This compound, a substituted cyclohexanol, exists as cis and trans stereoisomers. Its properties are crucial for its application in various chemical syntheses.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O | [1][2][3][4][5][6] |

| Molecular Weight | 142.24 g/mol | [1][4][7][8][9] |

| IUPAC Name | 2-propan-2-ylcyclohexan-1-ol | [9] |

| CAS Number | 96-07-1 (for the mixture of isomers) | [2][3][4][9] |

| Canonical SMILES | CC(C)C1CCCCC1O | [3][9] |

Physical Properties

The physical properties can vary between the cis and trans isomers.

| Property | Value | Isomer | Source(s) |

| Boiling Point | 203.1 °C (at 760 mmHg) | Mixture | [2] |

| Density | 0.914 g/cm³ | Mixture | [2] |

| Flash Point | 80.8 °C | Mixture | [2] |

| Refractive Index | 1.466 | Mixture | [2] |

| Vapor Pressure | 0.0684 mmHg (at 25 °C) | Mixture | [2] |

| logP oct/wat | 2.194 | trans | [10] |

| Water Solubility | log₁₀WS = -2.38 (mol/L) | trans | [10] |

Spectral Data

| Data Type | Value | Isomer | Source(s) |

| Kovats Retention Index | Standard non-polar: 1119 | cis | [5][7] |

| Semi-standard non-polar: 1139 | cis | [5][7] | |

| Non-polar: 1123 | trans | [10] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the hydrogenation of 2-isopropylphenol (B134262). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Hydrogenation of 2-Isopropylphenol

This protocol is based on general procedures for the hydrogenation of phenols.

-

Catalyst Preparation : In a high-pressure reactor, add 2-isopropylphenol and a suitable catalyst (e.g., Rhodium on carbon, or Platinum oxide) suspended in a solvent like acetic acid.[11]

-

Hydrogenation : Seal the reactor and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[11]

-

Reaction : Stir the mixture vigorously at a set temperature (e.g., room temperature or slightly elevated) until hydrogen uptake ceases. This can take several hours.[11]

-

Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filtration : Remove the catalyst by filtering the reaction mixture through a pad of Celite.

-

Extraction : If necessary, neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., diethyl ether).

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude this compound by vacuum distillation to separate the cis and trans isomers and remove any impurities.

Key Chemical Reactions: Dehydration

Like other alcohols, this compound can undergo dehydration in the presence of a strong acid catalyst (e.g., phosphoric acid or sulfuric acid) to form a mixture of alkenes. This E1 reaction proceeds through a carbocation intermediate.[12]

Dehydration Reaction Pathway

Caption: E1 dehydration pathway of this compound.

Experimental Protocol: Dehydration and Product Analysis

This protocol is adapted from the dehydration of 2-methylcyclohexanol.[12][13]

-

Reaction Setup : In a round-bottom flask, combine this compound with a catalytic amount of concentrated phosphoric acid and a boiling chip.[13]

-

Distillation : Assemble a simple distillation apparatus. Heat the flask to distill the alkene products as they are formed. The distillate will be cloudy as it co-distills with water.[13]

-

Work-up : Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13]

-

Drying : Separate the organic layer and dry it with an anhydrous salt like magnesium sulfate.[13]

-

Characterization :

-

Qualitative Tests : Test for the presence of alkenes using a bromine solution (discoloration indicates a positive test) or a potassium permanganate (B83412) solution (formation of a brown precipitate indicates a positive test).[12]

-

GC Analysis : Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of the different alkene isomers formed.[13]

-

Product Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Safety Information

While specific safety data for this compound is limited, data for similar alcohols like isopropanol (B130326) and other cyclohexanols can be used as a guideline.

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with skin and eyes.[14]

-

Fire Safety : The compound is likely flammable. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

-

First Aid :

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[14]

-

Skin Contact : Immediately wash off with soap and plenty of water.[14]

-

Eye Contact : Rinse cautiously with water for several minutes.[14][16]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further experimental validation is recommended.

References

- 1. cis-2-Isopropylcyclohexanol (CAS 10488-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 96-07-1 this compound this compound - CAS Database [chemnet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclohexanol, 2-(1-methylethyl)- [webbook.nist.gov]

- 5. cis-2-Isopropylcyclohexanol [webbook.nist.gov]

- 6. trans-2-Isopropylcyclohexanol [webbook.nist.gov]

- 7. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (+/-)-cis-2-Isopropyl-cyclohexanol | CAS#:10488-25-2 | Chemsrc [chemsrc.com]

- 9. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. trans-2-Isopropylcyclohexanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Isopropylcyclohexanol

This technical guide provides a comprehensive overview of the known physical properties of 2-isopropylcyclohexanol. The information is intended for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in a structured format, details the experimental protocols for their determination, and includes a visual representation of a standard experimental workflow.

Core Physical Properties

This compound, a substituted cyclohexanol, exists as stereoisomers (cis and trans), which can influence its physical properties. The data presented below represents values found for the general compound and its specific isomers where available.

Quantitative Data Summary

The physical properties of this compound and its related isomers are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Isomer | CAS Number | Source(s) |

| Molecular Formula | C₉H₁₈O | General | 96-07-1 | [1][2] |

| Molecular Weight | 142.24 g/mol | General | 96-07-1 | [1][2][3] |

| Boiling Point | 203.1 °C at 760 mmHg | General | 96-07-1 | [1] |

| 94 °C at 5 mmHg | 4-isopropylcyclohexanol | 15890-36-5 | [4] | |

| 110 °C at 22 mmHg | p-isopropyl cyclohexanol | 4621-04-9 | [5] | |

| Melting Point | 6 °C | 4-isopropylcyclohexanol | 15890-36-5 | [4] |

| 35 °C | 2-isopropyl-5-methylcyclohexanol | 1490-04-6 | [6] | |

| Density | 0.914 g/cm³ | General | 96-07-1 | [1] |

| 0.915 g/cm³ | 4-isopropylcyclohexanol | 15890-36-5 | [4] | |

| 0.890 g/mL | 2-isopropyl-5-methylcyclohexanol | 1490-04-6 | [6] | |

| Refractive Index | 1.466 | General | 96-07-1 | [1] |

| 1.4640 to 1.4680 | 4-isopropylcyclohexanol | 15890-36-5 | [4] | |

| Vapor Pressure | 0.0684 mmHg at 25 °C | General | 96-07-1 | [1] |

| Flash Point | 80.8 °C | General | 96-07-1 | [1] |

| Water Solubility | -2.38 (log10 WS in mol/l) | cis-2-Isopropylcyclohexanol | 10488-25-2 | [7] |

| Kovats Retention Index | 1119 (Standard non-polar) | cis-2-Isopropylcyclohexanol | 10488-25-2 | [3] |

| 1139 (Semi-standard non-polar) | cis-2-Isopropylcyclohexanol | 10488-25-2 | [3] | |

| 1123 (Normal alkane RI, non-polar column, isothermal) | trans-2-Isopropylcyclohexanol |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.[8]

Apparatus:

-

Heating apparatus (e.g., oil bath or heating block)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in the heating apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.[10][11][12]

Apparatus:

-

Digital balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Sample of this compound

Procedure:

-

The mass of the clean, dry graduated cylinder or pycnometer is measured using the digital balance.

-

A known volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[10]

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a crucial physical property. The capillary method is widely used for this determination.[13][14][15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Solid sample of the compound

Procedure:

-

A small amount of the finely powdered solid sample is packed into the capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[16] For a pure compound, this range is typically narrow.[14][15]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17][18]

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder

-

Balance

-

Spatula

-

Water bath (for temperature control)

-

Solvent (e.g., water, ethanol)

-

Sample of this compound

Procedure:

-

A measured volume of the solvent is placed into a test tube.

-

The temperature of the solvent is brought to the desired value using a water bath.

-

A small, weighed amount of this compound is added to the test tube.

-

The test tube is stoppered and shaken until the solute dissolves completely.

-

Steps 3 and 4 are repeated until a point where the added solute no longer dissolves, and a saturated solution is formed.

-

The total mass of the dissolved solute is determined.

-

Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[17]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the boiling point of a liquid compound such as this compound using the capillary method.

References

- 1. 96-07-1 this compound this compound - CAS Database [chemnet.com]

- 2. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 2-isopropyl-5-methylcyclohexanol [stenutz.eu]

- 7. chemeo.com [chemeo.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. westlab.com [westlab.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. webs.anokaramsey.edu [webs.anokaramsey.edu]

An In-depth Technical Guide to the Stereoisomers of 2-Isopropylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-isopropylcyclohexanol, a significant chiral building block in organic synthesis and drug development. This document details their structure, conformational analysis, synthesis, separation, and spectroscopic characterization.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers. The spatial arrangement of the isopropyl and hydroxyl groups on the cyclohexane (B81311) ring dictates the isomer's physical, chemical, and biological properties, making their precise characterization and separation crucial for applications in stereoselective synthesis and pharmaceutical research.

The cis isomer has both the isopropyl and hydroxyl groups on the same face of the cyclohexane ring (either both equatorial or one axial and one equatorial in its chair conformations), while the trans isomer has them on opposite faces (one axial and one equatorial or both equatorial in its chair conformations).

Conformational Analysis

The stereochemical behavior and reactivity of this compound stereoisomers are largely governed by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, and the substituents (isopropyl and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, primarily 1,3-diaxial interactions.

A-values are used to quantify the steric strain associated with placing a substituent in an axial position on a cyclohexane ring. A higher A-value indicates a greater preference for the equatorial position.

The larger A-value of the isopropyl group indicates its strong preference for the equatorial position to minimize steric hindrance.[1]

Trans-2-Isopropylcyclohexanol

For the trans isomer, the most stable conformation has both the bulky isopropyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents. The diequatorial conformer is therefore significantly more stable than the diaxial conformer.

Cis-2-Isopropylcyclohexanol

In the cis isomer, one substituent must be axial while the other is equatorial. Given the larger A-value of the isopropyl group, the most stable conformation will have the isopropyl group in the equatorial position and the hydroxyl group in the axial position. This minimizes the more significant steric strain that would arise from an axial isopropyl group.

Physicochemical Properties

The different spatial arrangements of the functional groups in the cis and trans isomers lead to variations in their physical properties. The following table summarizes key physicochemical data.

| Property | cis-2-Isopropylcyclohexanol | trans-2-Isopropylcyclohexanol |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol |

| Boiling Point (calculated) | 511.94 K | Not available |

| Melting Point (calculated) | 240.15 K | Not available |

| Enthalpy of Formation (gas, calculated) | -352.62 kJ/mol | -352.62 kJ/mol |

Note: Calculated values are sourced from chemical databases and may differ from experimental values.

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 2-Isopropylphenol

A common method for the synthesis of this compound is the catalytic hydrogenation of 2-isopropylphenol. This reaction typically yields a mixture of the cis and trans stereoisomers. The stereoselectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

General Procedure:

-

Catalyst Preparation: A supported metal catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on alumina (B75360) (Rh/Al₂O₃), is prepared or obtained commercially.

-

Reaction Setup: A high-pressure autoclave is charged with 2-isopropylphenol, a suitable solvent (e.g., isopropanol, cyclohexane), and the catalyst.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred at a controlled temperature and pressure for a specified duration.

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, a mixture of cis- and trans-2-isopropylcyclohexanol.

Note: The specific ratio of cis to trans isomers is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation of 4-isopropylphenol (B134273) has been shown to yield higher amounts of the cis-isomer in supercritical CO₂ compared to 2-propanol as a solvent.

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be achieved using standard laboratory techniques that exploit their different physical properties.

1. Fractional Distillation:

Due to potential differences in their boiling points, fractional distillation can be employed to separate the cis and trans isomers. However, if the boiling points are very close, this method may not be efficient.

2. Column Chromatography:

Column chromatography is a highly effective method for separating diastereomers.

General Procedure:

-

Column Packing: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel.

-

Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The polarity of the eluent is optimized to achieve good separation.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: The composition of each fraction is analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure cis and trans isomers.

-

Isolation: The solvent is evaporated from the purified fractions to yield the isolated stereoisomers.

Note: The less polar isomer will typically elute first from a normal-phase silica gel column.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the cis and trans stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the stereoisomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their stereochemical environment.

-

¹H NMR: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) is particularly informative. In the more stable conformer of the trans isomer (diequatorial), this proton is axial and will typically appear as a broad multiplet due to multiple axial-axial and axial-equatorial couplings. In the more stable conformer of the cis isomer (isopropyl equatorial, hydroxyl axial), the CH-OH proton is equatorial and will generally have smaller coupling constants, resulting in a narrower multiplet.

-

¹³C NMR: The chemical shifts of the ring carbons are also distinct for the two isomers due to the different steric environments.

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers will both show a characteristic broad absorption band for the O-H stretch of the hydroxyl group (typically around 3300-3600 cm⁻¹) and C-H stretching absorptions (around 2850-3000 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the two stereoisomers. The C-O stretching vibration (typically around 1050-1150 cm⁻¹) may also show slight differences in position and shape between the isomers.

Conclusion

The stereoisomers of this compound present a rich area of study in stereochemistry with practical implications in synthetic chemistry and drug discovery. A thorough understanding of their conformational preferences, coupled with robust synthetic and separation protocols, is essential for their effective utilization. The spectroscopic techniques outlined in this guide provide the necessary tools for the unambiguous identification and characterization of these important chiral molecules. Further research into stereoselective synthetic methods will continue to enhance the accessibility of the individual, pure stereoisomers for advanced applications.

References

An In-depth Technical Guide to cis-2-Isopropylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2-isopropylcyclohexanol, a substituted cyclohexanol (B46403) derivative. The document details its chemical structure, physical and spectroscopic properties, and synthesis. Experimental protocols for its preparation and characterization are outlined, supported by tabulated quantitative data for clarity and comparative analysis. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound.

Introduction

cis-2-Isopropylcyclohexanol is a cyclic alcohol characterized by the presence of an isopropyl group and a hydroxyl group on adjacent carbon atoms of a cyclohexane (B81311) ring, with a cis stereochemical relationship. This specific spatial arrangement of the functional groups influences its physical properties and reactivity, making it a subject of interest in stereoselective synthesis and as a potential building block in medicinal chemistry. The cyclohexane scaffold is a common motif in a variety of biologically active molecules, and understanding the properties and synthesis of its substituted derivatives is crucial for the development of new chemical entities.[1]

Chemical Structure and Properties

The fundamental characteristics of cis-2-isopropylcyclohexanol are summarized in the tables below, providing a clear reference for its identification and handling.

Structural and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [2][3] |

| Molecular Weight | 142.24 g/mol | [2] |

| IUPAC Name | cis-2-isopropylcyclohexan-1-ol | |

| CAS Number | 10488-25-2 | [3] |

| Canonical SMILES | CC(C)C1CCCCC1O | |

| InChI | InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9-/m0/s1 | [3] |

| InChIKey | IXVGVVQGNQZQGD-IUCAKERBSA-N | [3] |

Spectroscopic Data Summary

| Spectroscopic Technique | Key Data Points |

| ¹³C NMR | A ¹³C NMR spectrum is available on PubChem, although detailed peak assignments are not provided.[2] |

| Gas Chromatography | Kovats Retention Index (Standard non-polar): 1119Kovats Retention Index (Semi-standard non-polar): 1139 |

Synthesis of cis-2-Isopropylcyclohexanol

The primary route for the synthesis of cis-2-isopropylcyclohexanol is the stereoselective hydrogenation of 2-isopropylphenol (B134262). The choice of catalyst and reaction conditions is critical to favor the formation of the cis isomer. An alternative approach involves the stereoselective reduction of 2-isopropylcyclohexanone.

Stereoselective Hydrogenation of 2-Isopropylphenol

The hydrogenation of 2-isopropylphenol over a rhodium-on-carbon catalyst has been shown to favor the formation of the cis-isomer of the corresponding cyclohexanol derivative.[4] This method provides a direct and efficient route to cis-2-isopropylcyclohexanol.

Experimental Protocol:

Reaction Setup:

Figure 1. Workflow for the synthesis of cis-2-Isopropylcyclohexanol via hydrogenation.

-

Catalyst Preparation: In a high-pressure autoclave, add 5% rhodium on activated carbon (e.g., 5 mol%).

-

Reactant Addition: Add 2-isopropylphenol to the autoclave, followed by a suitable solvent such as methanol.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen (a typical pressure is around 50 atm, but this may require optimization) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica (B1680970) gel.

Purification of cis-2-Isopropylcyclohexanol

The separation of cis and trans isomers of substituted cyclohexanols can be achieved by column chromatography, exploiting the subtle differences in polarity between the diastereomers. Generally, the cis isomer is slightly more polar than the trans isomer.

Experimental Protocol: Column Chromatography

Figure 2. Workflow for the purification of cis-2-Isopropylcyclohexanol by column chromatography.

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry of silica in a non-polar solvent like hexane.

-

Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: Elution is typically started with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer will elute first. The polarity of the eluent is then gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed by TLC to determine their composition.

-

Isolation: Fractions containing the pure cis isomer are combined and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and structural confirmation of cis-2-isopropylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The coupling constants and chemical shifts of the protons on C1 and C2 are diagnostic for the cis stereochemistry.

-

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. A published ¹³C NMR spectrum is available on PubChem, which can be used as a reference.[2]

Infrared (IR) Spectroscopy

The IR spectrum of cis-2-isopropylcyclohexanol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. C-O stretching will likely appear in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cis-2-isopropylcyclohexanol would likely show a molecular ion peak (M⁺) at m/z 142. Common fragmentation patterns for cyclohexanols include the loss of a water molecule (M-18), and alpha-cleavage adjacent to the hydroxyl group.

Biological Activity and Potential Applications

While specific biological data for cis-2-isopropylcyclohexanol is not extensively documented in publicly available literature, the broader class of substituted cyclohexanols has been investigated for various pharmacological activities.

Antimicrobial Potential

Derivatives of cyclohexane have been reported to possess antimicrobial properties.[1] The lipophilicity and steric properties of the isopropyl group in cis-2-isopropylcyclohexanol may influence its interaction with microbial membranes or enzymes. Further studies are warranted to evaluate its potential as an antimicrobial agent.

Role in Drug Discovery

The conformationally well-defined structure of the cyclohexane ring makes it a valuable scaffold in medicinal chemistry. The cis relationship of the hydroxyl and isopropyl groups in cis-2-isopropylcyclohexanol provides a specific three-dimensional arrangement of functional groups that can be exploited for the design of molecules that interact with biological targets such as enzymes and receptors.

Conclusion

This technical guide has summarized the key structural, physical, and spectroscopic properties of cis-2-isopropylcyclohexanol. Detailed experimental workflows for its synthesis via stereoselective hydrogenation and subsequent purification have been provided to aid researchers in its preparation. While specific biological activity data for this compound is limited, the known pharmacological relevance of the substituted cyclohexanol scaffold suggests that cis-2-isopropylcyclohexanol is a valuable compound for further investigation in medicinal chemistry and drug discovery. The information presented herein serves as a foundational resource to facilitate and encourage future research into the applications of this molecule.

References

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2-Isopropylcyclohexanol [webbook.nist.gov]

- 4. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Isopropylcyclohexanol

This technical guide provides a comprehensive overview of 2-Isopropylcyclohexanol, a significant chemical intermediate. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, isomeric forms, and a representative synthesis protocol.

Chemical Identity and Isomers

This compound is a cyclic alcohol with the chemical formula C₉H₁₈O. The presence of two stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring gives rise to two geometric isomers: cis and trans. Each of these can exist as a pair of enantiomers. A general, non-specific CAS number exists for the compound, along with specific numbers for its isomers.

Table 1: CAS Numbers for this compound and Its Isomers

| Compound Name | CAS Number |

| This compound (Isomer unspecified) | 96-07-1[1] |

| cis-2-Isopropylcyclohexanol | 10488-25-2[2] |

| trans-2-Isopropylcyclohexanol | A specific CAS number for the racemic trans-isomer is not readily available in public databases. However, a CAS number for the (1R,2S) enantiomer is 98102-89-7. |

Physicochemical Properties

The physical and chemical properties of this compound vary between its cis and trans isomers. These differences are primarily due to the spatial arrangement of the isopropyl and hydroxyl groups.

Table 2: Physicochemical Properties of this compound Isomers

| Property | cis-2-Isopropylcyclohexanol | trans-2-Isopropylcyclohexanol | General (Isomer Unspecified) |

| Molecular Formula | C₉H₁₈O[2] | C₉H₁₈O[3] | C₉H₁₈O[1] |

| Molecular Weight | 142.24 g/mol [4] | 142.24 g/mol [5] | 142.24 g/mol [1] |

| Boiling Point | Data not readily available | Data not readily available | 203.1 °C at 760 mmHg |

| Density | Data not readily available | Data not readily available | 0.914 g/cm³ |

| Refractive Index | Data not readily available | Data not readily available | 1.466 |

| Flash Point | Data not readily available | Data not readily available | 80.8 °C |

| Kovats Retention Index (Standard non-polar) | 1119[4] | 1123[3] | Data not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its isomers.

Table 3: Spectroscopic Data for this compound Isomers

| Spectroscopic Technique | cis-2-Isopropylcyclohexanol | trans-2-Isopropylcyclohexanol | General (Isomer Unspecified) |

| ¹³C NMR | A spectrum is available on PubChem, recorded on a JEOL MH100 instrument.[4] | Data not readily available | Data not readily available |

| ¹H NMR | Data not readily available | Data not readily available | Data not readily available |

| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center.[4] | Data available in the NIST Mass Spectrometry Data Center.[3] | A mass spectrum (electron ionization) is available on PubChem.[1] |

| IR Spectroscopy | Data not readily available | Data not readily available | An IR spectrum is available from the Coblentz Society collection. |

Experimental Protocols

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-isopropylphenol (B134262). The following protocol is a representative procedure adapted from a method for the synthesis of the para-isomer, which follows the same chemical principles.[6]

Synthesis of this compound via Catalytic Hydrogenation

This process involves the reduction of the aromatic ring of 2-isopropylphenol using hydrogen gas in the presence of a metal catalyst.

Materials and Equipment:

-

2-Isopropylphenol

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Solvent (e.g., Tetrahydrofuran or n-Butanol)

-

High-pressure autoclave (hydrogenation reactor)

-

Nitrogen gas supply

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Charging: In a high-pressure autoclave, add 100g of 2-isopropylphenol, 300g of a suitable solvent (e.g., tetrahydrofuran), and 0.2-0.45g of 5% Ru/C catalyst.[6]

-

Inerting: Seal the autoclave and purge the system with nitrogen gas at least three times to remove any residual air.

-

Hydrogenation: After purging with nitrogen, purge the system with hydrogen gas at least three times. Pressurize the reactor with hydrogen to a pressure of 3.0-4.0 MPa.[6]

-

Reaction: Begin stirring and slowly heat the reactor to a temperature of 70-100 °C. Maintain the hydrogen pressure and temperature for approximately 40 hours, or until the pressure no longer decreases, indicating the completion of the reaction.[6]

-

Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the Ru/C catalyst.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited information in publicly available scientific literature regarding specific signaling pathways or significant biological activities of this compound. Its primary application is as a chemical intermediate in the synthesis of other compounds.

Logical Relationships in Synthesis

The synthesis of this compound from 2-isopropylphenol is a direct catalytic hydrogenation. The key relationship is the reduction of the aromatic ring to a cyclohexane ring, which can result in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Caption: Isomeric products from the hydrogenation of 2-isopropylphenol.

References

- 1. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-2-Isopropylcyclohexanol [webbook.nist.gov]

- 3. trans-2-Isopropylcyclohexanol [webbook.nist.gov]

- 4. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-Isopropylcyclohexanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents [patents.google.com]

A Technical Guide to the Stereoselective Synthesis of 2-Isopropylcyclohexanol

Abstract

The stereochemical architecture of active pharmaceutical ingredients (APIs) and fine chemicals is a critical determinant of their biological activity and efficacy. 2-Isopropylcyclohexanol, a chiral building block, possesses two stereocenters, giving rise to four possible stereoisomers. Controlling the synthesis to selectively yield a single desired isomer is a significant challenge in synthetic organic chemistry. This technical guide provides an in-depth overview of modern stereoselective strategies for the synthesis of this compound, focusing on the reduction of the prochiral precursor, 2-isopropylcyclohexanone (B93567). We detail methodologies for both diastereoselective and enantioselective transformations, including metal hydride reductions, catalyst-mediated asymmetric reductions, and biocatalysis. This document includes detailed experimental protocols, comparative data, and mechanistic visualizations to serve as a comprehensive resource for professionals in chemical research and development.

Introduction: The Stereochemical Challenge

This compound contains two chiral centers at positions C1 (bearing the hydroxyl group) and C2 (bearing the isopropyl group). This results in two pairs of enantiomers: (1R,2R)- and (1S,2S)-2-isopropylcyclohexanol (the trans isomers), and (1R,2S)- and (1S,2R)-2-isopropylcyclohexanol (the cis isomers). The primary synthetic route to these alcohols is the reduction of 2-isopropylcyclohexanone. The stereochemical outcome of this reduction is determined by the trajectory of the nucleophilic hydride attack on the carbonyl face. A robust synthetic strategy must therefore control both the relative (cis vs. trans, diastereoselectivity) and absolute (R vs. S, enantioselectivity) stereochemistry.

Diastereoselective Synthesis via Hydride Reduction

The relative stereochemistry (cis or trans) of the product is dictated by the facial selectivity of hydride attack on the cyclohexanone (B45756) ring. The bulky isopropyl group at the C2 position forces the ring into a conformation where this group predominantly occupies the equatorial position to minimize steric strain. The stereochemical outcome is then governed by the principle of "steric approach control," where the nucleophile attacks from the less hindered face.

-

Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents can undergo axial attack , approaching the carbonyl from the top face, away from the axial hydrogens at C3 and C5. This pathway leads to the formation of the equatorial alcohol, resulting in the thermodynamically more stable trans-2-isopropylcyclohexanol.

-

Bulky Hydride Reagents (e.g., L-Selectride®): Sterically demanding reagents cannot easily approach from the axial face. They are forced to undergo equatorial attack from the more hindered bottom face, leading to the formation of the axial alcohol, the cis-2-isopropylcyclohexanol. This kinetic product is often formed with very high diastereoselectivity.

Visualization of Diastereoselective Reduction

Quantitative Data for Diastereoselective Reductions

| Reagent | Substrate | Solvent | Temp (°C) | Diastereomeric Ratio (trans:cis) | Reference |

| NaBH₄ | 2-Methylcyclohexanone | Methanol (B129727) | 25 | 76 : 24 | [1] |

| LiAlH₄ | 2-Methylcyclohexanone | THF | 25 | 70 : 30 | [1] |

| L-Selectride® | 4-tert-Butylcyclohexanone | THF | -78 | 6 : 94 | |

| K-Selectride® | 4-tert-Butylcyclohexanone | THF | -78 | 3 : 97 |

Experimental Protocol 1: Diastereoselective Reduction with Sodium Borohydride (B1222165)

This protocol describes the synthesis of trans-2-isopropylcyclohexanol as the major product.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropylcyclohexanone (2.80 g, 20.0 mmol, 1.0 equiv). Dissolve the ketone in 40 mL of absolute methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

-

Addition of Reductant: While stirring vigorously, add sodium borohydride (NaBH₄) (0.38 g, 10.0 mmol, 0.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl (aq) at 0 °C. Stir for 10 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 10:1 Hexane:Ethyl Acetate). The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the purified product.[1]

Enantioselective Synthesis

To achieve control over the absolute stereochemistry, chiral reagents or catalysts are required. Two powerful modern strategies are the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reductions.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[2][3] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino acid like proline, in the presence of a borane (B79455) source (e.g., BH₃·THF). The catalyst coordinates with both the borane and the ketone's carbonyl group, creating a rigid, chiral transition state that forces the hydride to be delivered to one specific face of the ketone.[4][5] The choice of the (R)- or (S)-catalyst enantiomer dictates which alcohol enantiomer is produced.

| Catalyst | Substrate | Reductant | Yield (%) | ee (%) | Reference |

| (S)-Me-CBS | Acetophenone | BH₃·SMe₂ | 97 | 97 (R) | [2] |

| (R)-Me-CBS | 1-Tetralone | BH₃·SMe₂ | 95 | 96 (R) | [2] |

| (S)-Me-CBS | 2-Ethylcyclohexanone | Catecholborane | >90 | 95 (1S,2R) |

Experimental Protocol 2: Enantioselective CBS Reduction

This protocol is a representative procedure for obtaining a single enantiomer of this compound.

-

Catalyst Preparation: To a flame-dried 100 mL flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 2.0 mL, 2.0 mmol, 0.1 equiv). Dilute with 20 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Reductant: Cool the catalyst solution to 0 °C and add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (10.0 M, 1.5 mL, 15.0 mmol, 0.75 equiv) dropwise. Stir for 10 minutes.

-

Substrate Addition: Cool the mixture to -30 °C. In a separate flask, dissolve 2-isopropylcyclohexanone (2.80 g, 20.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add the ketone solution dropwise to the catalyst mixture over 30 minutes via a syringe pump.

-

Reaction: Stir the reaction at -30 °C for 4 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching: Slowly quench the reaction by the dropwise addition of methanol (10 mL) at -30 °C. Allow the mixture to warm to room temperature.

-

Workup: Remove the solvent in vacuo. Add 30 mL of 1 M NaOH and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification & Analysis: Purify the product by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.[6]

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs), are highly efficient and exquisitely selective catalysts for ketone reductions.[7] These reactions are often performed using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), which provides the necessary enzymes and cofactor (NADPH) regeneration system.[8][9] Biocatalytic reductions can provide access to specific stereoisomers with exceptionally high diastereomeric and enantiomeric purity under mild, environmentally benign conditions.[10][11]

| Biocatalyst | Substrate | Conversion (%) | Product Stereoisomer | de (%) | ee (%) |

| Pichia glucozyma | 2-Phenoxycyclohexanone | >99 | (1S,2R) and (1S,2S) | >99 | >99 |

| Candida glabrata | 2-Phenoxycyclohexanone | 45 (Kinetic Resolution) | (1S,2R)-alcohol | >99 | >99 |

| S. cerevisiae | Ethyl 2-methylacetoacetate | >95 | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | >98 | >98 |

Experimental Protocol 3: Whole-Cell Bioreduction with Baker's Yeast

-

Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend baker's yeast (20 g, fresh) in 200 mL of a 5% (w/v) aqueous glucose solution (prepared in tap water).

-

Activation: Stir the suspension at 30 °C on an orbital shaker (150 rpm) for 30 minutes to activate the yeast.

-

Substrate Addition: Dissolve 2-isopropylcyclohexanone (1.0 g, 7.1 mmol) in 5 mL of ethanol. Add this solution dropwise to the yeast suspension.

-

Biotransformation: Seal the flask with a cotton plug or fermentation lock and continue to shake at 30 °C for 48-72 hours. Monitor the reaction by extracting a small aliquot with ethyl acetate (B1210297) and analyzing by GC.

-

Workup: After the reaction is complete, add Celite® (10 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate (50 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the product via flash column chromatography. Determine the diastereomeric and enantiomeric excess by chiral GC analysis.

General Experimental Workflow

The successful stereoselective synthesis of this compound requires a systematic workflow encompassing reaction execution, product isolation, and rigorous stereochemical analysis.

Visualization of General Workflow

References

- 1. odinity.com [odinity.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocatalytic dynamic kinetic reductive resolution with ketoreductase from Klebsiella pneumoniae: the asymmetric synthesis of functionalized tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the NMR Spectral Analysis of Substituted Cyclohexanols

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted cyclohexanols, NMR provides critical information regarding the stereochemistry and conformational preferences of the molecule. This guide offers a detailed examination of the NMR spectral data of cis- and trans-4-tert-butylcyclohexanol, showcasing how one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are synergistically employed to determine the complete chemical structure.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the cis and trans isomers of 4-tert-butylcyclohexanol, recorded in deuterated chloroform (B151607) (CDCl₃). The numbering convention used for assignments is provided in the accompanying molecular structures.

cis-4-tert-butylcyclohexanol

Table 1: ¹H NMR Spectral Data for cis-4-tert-butylcyclohexanol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 4.03 | p | - | 1H |

| H-2, H-6 (axial) | 1.84 | m | - | 2H |

| H-2, H-6 (equatorial) | 1.69 | m | - | 2H |

| H-3, H-5 (axial) | 1.54 | m | - | 2H |

| H-3, H-5 (equatorial) | 1.37 | m | - | 2H |

| H-4 | 0.99 | m | - | 1H |

| -C(CH₃)₃ | 0.86 | s | - | 9H |

Table 2: ¹³C NMR Spectral Data for cis-4-tert-butylcyclohexanol in CDCl₃ [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 65.89 |

| C-4 | 48.03 |

| C-3, C-5 | 33.39 |

| -C (CH₃)₃ | 32.53 |

| -C(C H₃)₃ | 27.48 |

| C-2, C-6 | 20.90 |

trans-4-tert-butylcyclohexanol

Table 3: ¹H NMR Spectral Data for trans-4-tert-butylcyclohexanol in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 3.51 | tt | J = 10.8, 4.4 | 1H |

| H-2, H-6 (axial) | 2.05 | m | - | 2H |

| H-2, H-6 (equatorial) | 1.83 | m | - | 2H |

| H-3, H-5 (axial) | 1.22 | m | - | 2H |

| H-3, H-5 (equatorial) | 1.00 | m | - | 2H |

| H-4 | 0.95 | m | - | 1H |

| -C(CH₃)₃ | 0.84 | s | - | 9H |

Table 4: ¹³C NMR Spectral Data for trans-4-tert-butylcyclohexanol in CDCl₃ [2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 71.2 |

| C-4 | 47.16 |

| C-2, C-6 | 36.03 |

| -C (CH₃)₃ | 32.23 |

| -C(C H₃)₃ | 27.64 |

| C-3, C-5 | 25.59 |

Experimental Protocols

The following is a generalized protocol for the acquisition of 1D and 2D NMR spectra for a small organic molecule such as a substituted cyclohexanol (B46403).

3.1 Sample Preparation

-

Weigh 5-10 mg of the purified solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.2 NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-32

-

Spectral Width: 12-16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

-

¹³C{¹H} NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: 200-240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Number of Scans per Increment: 2-4

-

Number of Increments: 256-512

-

Spectral Width (F1 and F2): Same as ¹H NMR

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans per Increment: 2-8

-

Number of Increments: 256

-

Spectral Width (F2): Same as ¹H NMR

-

Spectral Width (F1): Same as ¹³C NMR

-

Optimized for ¹JCH = 145 Hz

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgplpndqf

-

Number of Scans per Increment: 4-16

-

Number of Increments: 256

-

Spectral Width (F2): Same as ¹H NMR

-

Spectral Width (F1): Same as ¹³C NMR

-

Optimized for long-range JCH = 8 Hz

-

3.3 Data Processing All acquired data should be processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

Workflow for Structural Elucidation

The structural elucidation of a substituted cyclohexanol using NMR spectroscopy follows a logical progression, where the information from each experiment builds upon the last. The following diagram illustrates this workflow.

This systematic approach, combining 1D and 2D NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, ultimately leading to the complete and accurate structural determination of the molecule, including its stereochemistry.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-isopropylcyclohexanol, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the nuanced spectral features of its stereoisomers, cis and trans, is crucial for stereochemical assignment and conformational analysis. This document outlines the distinct ¹H NMR characteristics of each isomer, supported by tabulated data, detailed experimental protocols, and visualizations of their molecular structures and key proton correlations.

Introduction to the ¹H NMR Spectra of cis- and trans-2-Isopropylcyclohexanol

The ¹H NMR spectra of cis- and trans-2-isopropylcyclohexanol are dictated by the relative stereochemistry of the hydroxyl (-OH) and isopropyl groups on the cyclohexane (B81311) ring. This stereochemical difference leads to distinct chemical shifts (δ) and coupling constants (J) for the protons, particularly the carbinol proton (H-1) and the proton at the isopropyl-substituted carbon (H-2). The orientation of these substituents (axial or equatorial) in the dominant chair conformation of the cyclohexane ring significantly influences the magnetic environment of adjacent protons.

In the trans isomer, both the hydroxyl and isopropyl groups can occupy equatorial positions to minimize steric strain, leading to a more stable conformation. In contrast, the cis isomer is forced to have one axial and one equatorial substituent. These conformational preferences are directly reflected in the coupling constants observed in the ¹H NMR spectrum, especially the axial-axial, axial-equatorial, and equatorial-equatorial couplings of the cyclohexane ring protons.

Quantitative ¹H NMR Data

The following tables summarize the ¹H NMR spectral data for the cis and trans isomers of this compound. The data has been compiled from various spectroscopic sources and literature precedents.

Table 1: ¹H NMR Data for trans-2-Isopropylcyclohexanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH-OH) | ~3.4 - 3.6 | ddd | J ≈ 10.5, 9.0, 4.5 |

| H-2 (CH-iPr) | ~1.2 - 1.4 | m | - |

| Cyclohexyl CH₂ | ~1.0 - 2.1 | m | - |

| Isopropyl CH | ~1.6 - 1.8 | m | - |

| Isopropyl CH₃ | ~0.8 - 1.0 | d | J ≈ 6.5 |

| OH | Variable | s | - |

Table 2: ¹H NMR Data for cis-2-Isopropylcyclohexanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH-OH) | ~3.9 - 4.1 | br s or narrow m | - |

| H-2 (CH-iPr) | ~1.5 - 1.7 | m | - |

| Cyclohexyl CH₂ | ~1.0 - 2.0 | m | - |

| Isopropyl CH | ~1.8 - 2.0 | m | - |

| Isopropyl CH₃ | ~0.9 - 1.1 | d | J ≈ 7.0 |

| OH | Variable | s | - |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument frequency.

Experimental Protocols

A general protocol for acquiring the ¹H NMR spectrum of this compound is provided below. Specific parameters may need to be optimized based on the available instrumentation and sample characteristics.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the ¹H NMR spectrum. Purification can be achieved by distillation or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that does not have signals overlapping with the analyte signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice. For observing the hydroxyl proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used to slow down the proton exchange.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer Frequency: A ¹H NMR spectrum can be acquired on a spectrometer with a frequency of 300 MHz or higher for better resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally used.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate.

-

-

Processing Parameters:

-

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Integration: Integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts of the peaks.

-

Visualization of Molecular Structures and Key Correlations

The following diagrams, generated using the DOT language, illustrate the structures of cis- and trans-2-isopropylcyclohexanol and highlight the key through-bond correlations that give rise to the observed splitting patterns in their ¹H NMR spectra.

Caption: Structure of trans-2-isopropylcyclohexanol with key J-coupling.

Caption: Structure of cis-2-isopropylcyclohexanol with key J-coupling.

The provided DOT scripts generate diagrams illustrating the connectivity and key proton-proton coupling interactions within the cis and trans isomers of this compound, which are fundamental to interpreting their respective ¹H NMR spectra.

An In-depth Technical Guide to the ¹³C NMR of cis-2-Isopropylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cis-2-Isopropylcyclohexanol. The information presented herein is intended to support research and development activities where the characterization of this and structurally related molecules is critical.

Introduction to the ¹³C NMR of Substituted Cyclohexanols

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the case of substituted cyclohexanols, such as cis-2-Isopropylcyclohexanol, ¹³C NMR provides valuable information regarding the number of unique carbon environments, the connectivity of the carbon skeleton, and the stereochemical arrangement of the substituents. The chemical shift of each carbon atom is influenced by its local electronic environment, which is in turn affected by the presence of neighboring functional groups and their spatial orientation.

For cis-2-Isopropylcyclohexanol, the cis-configuration of the hydroxyl and isopropyl groups dictates a specific conformational preference, which results in a characteristic ¹³C NMR spectrum. The number of signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of a plane of symmetry in cis-2-Isopropylcyclohexanol, all nine carbon atoms are expected to be chemically distinct, thus giving rise to nine unique signals in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for cis-2-Isopropylcyclohexanol. These assignments are based on the analysis of the experimental spectrum available from the Spectral Data Base System for Organic Compounds (SDBS) and established principles of ¹³C NMR spectroscopy, including the effects of substituents and stereochemistry on carbon chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C1 | ~ 70-75 | CH-OH |

| C2 | ~ 45-50 | CH-CH(CH₃)₂ |

| C3 | ~ 30-35 | CH₂ |

| C4 | ~ 20-25 | CH₂ |

| C5 | ~ 25-30 | CH₂ |

| C6 | ~ 35-40 | CH₂ |

| C7 | ~ 30-35 | CH (isopropyl) |

| C8 | ~ 15-20 | CH₃ (isopropyl) |

| C9 | ~ 15-20 | CH₃ (isopropyl) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized experimental protocol for acquiring a high-quality ¹³C NMR spectrum of cis-2-Isopropylcyclohexanol.

3.1 Sample Preparation

-

Weigh approximately 20-50 mg of cis-2-Isopropylcyclohexanol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width (e.g., 0-220 ppm) and acquisition time (e.g., 1-2 seconds).

-

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each carbon.

-

The number of scans (NS) should be optimized to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 64 to 256 scans are typically sufficient.

-

A relaxation delay (D1) of 1-2 seconds is generally used.

3.3 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Apply a baseline correction.

-

Reference the spectrum using the solvent signal or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks if quantitative analysis is required, though standard ¹³C NMR is not inherently quantitative.

Logical Relationships in the ¹³C NMR of cis-2-Isopropylcyclohexanol

The following diagram illustrates the logical relationship between the molecular structure of cis-2-Isopropylcyclohexanol and the expected signals in its ¹³C NMR spectrum. The lack of symmetry in the molecule leads to nine distinct carbon environments, each producing a unique resonance.

Caption: Molecular structure to spectral signal correlation.

Conclusion

The ¹³C NMR spectrum of cis-2-Isopropylcyclohexanol provides a unique fingerprint that is invaluable for its identification and structural verification. The presence of nine distinct signals confirms the asymmetry of the molecule. The predicted chemical shifts, based on established principles, offer a reliable guide for spectral interpretation. The detailed experimental protocol provided herein will enable researchers to acquire high-quality data for their specific applications. This technical guide serves as a comprehensive resource for professionals engaged in the chemical sciences and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Isopropylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopy of 2-isopropylcyclohexanol. This analysis is crucial for the structural elucidation and quality control of this compound, which serves as a valuable building block in the synthesis of various pharmaceutical agents and specialty chemicals. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the IR spectrum, and a discussion on the spectroscopic nuances related to its stereoisomerism.

Introduction to the Infrared Spectroscopy of Alcohols

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and functional groups present.

For an alcohol like this compound, the most prominent features in its IR spectrum are the absorptions arising from the hydroxyl (-OH) group and the carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds within its cyclohexane (B81311) and isopropyl moieties.

Characteristic Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3600-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Hydroxyl (-OH) |

| ~2960-2850 | Strong | C-H Stretch | Cyclohexane & Isopropyl (sp³ C-H) |

| ~1465 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂) |

| ~1385 & ~1370 | Medium | C-H Bend (Gem-dimethyl) | Isopropyl (-CH(CH₃)₂) |

| ~1100-1000 | Medium to Strong | C-O Stretch | Secondary Alcohol (C-OH) |

Note: The exact positions of these peaks can be influenced by factors such as the phase of the sample (liquid, solid, or gas), solvent effects, and intermolecular interactions like hydrogen bonding. The broadness of the O-H stretching band is a hallmark of alcohols in the condensed phase, resulting from the varying strengths of hydrogen bonds.

Experimental Protocol for FTIR Analysis

The following protocol details the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of liquid this compound.

Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal, or alternatively, salt plates (NaCl or KBr) for transmission measurements

-

This compound sample (liquid)

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Sample Preparation and Data Acquisition

The experimental workflow for obtaining the IR spectrum of this compound is illustrated in the diagram below.

A Technical Guide to the Mass Spectrometry of 2-Isopropylcyclohexanol